Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical applications. The presence of the 4-fluorophenyl group enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-, the synthetic route may involve the reaction of 2-aminophenol with 4-fluorocinnamaldehyde under acidic or basic conditions. Catalysts such as zinc triflate in ethanol at reflux temperature can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and cost-effective methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or other bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzoxazole.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues in proteins and engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the 4-fluorophenyl group.
2-(4-Butylphenyl)benzoxazole: A derivative with a butyl group instead of a fluorophenyl group.
2-(4-Methylphenyl)benzoxazole: A derivative with a methyl group.
Uniqueness
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is unique due to the presence of the 4-fluorophenyl group, which enhances its chemical reactivity and potential for biological activity. This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
1493-41-0 |
---|---|
Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H |
InChI Key |
SXCDZRRNQFULCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.